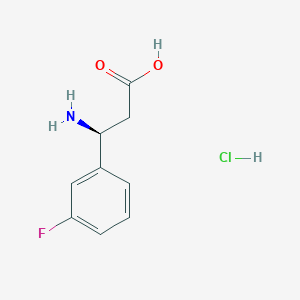

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride

Description

Historical Development of Fluorinated Amino Acids

The systematic incorporation of fluorine into amino acids emerged as a transformative strategy in medicinal chemistry during the late 20th century. While naturally occurring fluorinated amino acids remain rare (4-fluoro-L-threonine being the sole known example), synthetic fluorinated analogues gained prominence due to their ability to modulate biomolecular stability, receptor binding, and metabolic resistance. Early efforts focused on α-amino acids, but by the 1990s, β-amino acids like (S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride attracted attention for their unique conformational properties and resistance to enzymatic degradation. Advances in asymmetric catalysis and fluorination techniques, such as transition-metal-mediated reactions, enabled precise stereochemical control over β-amino acid derivatives, paving the way for targeted applications in peptide therapeutics and enzyme inhibition studies.

Classification within β-Amino Acid Derivatives

This compound belongs to the subclass of aromatic β-amino acids characterized by:

- A β-carbon backbone with amino and carboxyl groups separated by two carbons.

- A fluorinated phenyl ring substituent at the β-position.

Key Structural Features:

This compound contrasts with aliphatic β-amino acids (e.g., β-alanine) and cyclic derivatives (e.g., cispentacin) by combining aromaticity with fluorine’s electronegativity, enhancing its potential for π-π stacking and dipole interactions in biological systems.

Nomenclature and Stereochemical Designation

The systematic IUPAC name (3S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride reflects:

- Stereochemistry : The (S)-configuration at the β-carbon (C3), determined using Cahn-Ingold-Prelog priorities.

- Substituents : A 3-fluorophenyl group at C3 and a hydrochloride counterion.

- Molecular formula : C₉H₁₁ClFNO₂ (MW: 219.64 g/mol).

Stereochemical Analysis:

- The β-carbon’s chiral center arises from the amino and fluorophenyl substituents.

- X-ray crystallography and NMR-based Mosher ester analysis are standard methods for confirming absolute configuration.

- Enantiomeric purity is critical for biological activity, as demonstrated in studies showing (S)-specific NMDA receptor modulation.

Position within Fluorinated Phenylalanine Analogues

This compound is a β-homologue of fluorinated phenylalanine derivatives, differing in backbone elongation and substitution patterns:

Comparative Analysis of Fluorinated Aromatic Amino Acids:

The meta-fluorine substitution in this compound reduces steric hindrance compared to ortho-fluorinated analogues, facilitating interactions with planar binding pockets in enzymes. Additionally, the β-amino acid backbone confers greater conformational flexibility than rigid α-analogues, enabling adaptive binding in peptide-based therapeutics.

Properties

IUPAC Name |

(3S)-3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDBXSVVQBASPG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (S)-3-Amino-3-(3-fluorophenyl)propanoic acid.

Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : Approximately 183.18 g/mol

- Solubility : Highly soluble in water, with solubility values reaching up to 2100 mg/ml under certain conditions.

The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a fluorophenyl substituent, which contributes to its unique properties and biological activities.

Pharmaceutical Development

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting neurological disorders such as epilepsy and Alzheimer’s disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further therapeutic exploration .

Neurotransmitter Research

This compound is instrumental in studying neurotransmitter systems, especially excitatory amino acids like glutamate. Research indicates that it can interact with glutamate receptors, potentially influencing synaptic transmission and offering insights into treatments for neurodegenerative diseases .

Biochemical Assays

In biochemical assays, this compound is utilized to evaluate the efficacy of drug candidates. It helps researchers understand pharmacological profiles and interactions with biological targets, which is essential for drug discovery processes .

Material Science

The compound's unique properties allow it to be applied in the formulation of advanced materials, including polymers. Its incorporation can enhance the performance characteristics of these materials, making it valuable in industrial applications .

Academic Research

Researchers employ this compound in various academic studies to explore its effects on cellular processes and amino acid functionalities. This research contributes significantly to the understanding of molecular interactions and biological pathways .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound demonstrated its potential to mitigate excitotoxicity in neuronal cultures exposed to high levels of glutamate. The results indicated that the compound could reduce cell death by modulating glutamate receptor activity, suggesting its application in treating conditions like Alzheimer's disease.

Case Study 2: Drug Development

In drug development research, this compound was used as a precursor for synthesizing novel compounds aimed at enhancing cognitive function. The synthesized derivatives showed improved binding affinity for neurotransmitter receptors compared to existing medications, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of biological pathways.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

(S)-3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride (CAS 490034-83-8)

- Structural Features : Replaces fluorine with chlorine at the meta position.

- Key Differences: Electron Effects: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter electronic distribution and steric interactions with biological targets. Stability: Both compounds are hydrochloride salts, ensuring comparable ionic stability.

- Biological Implications : Chlorine’s stronger electron-withdrawing effect may enhance binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .

(R)-3-Amino-3-(2-chlorophenyl)propanoic Acid (CAS 331763-54-3)

- Structural Features : Chlorine at the ortho position and R-configuration.

- Stereochemistry: The R-configuration may lead to mismatched interactions in chiral biological environments.

- Biological Implications : Reduced activity in assays requiring S-configuration, as observed in GABA receptor modulation studies .

Analogs with Additional Functional Groups

(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid Hydrochloride

- Structural Features : Adds a para-hydroxyl group to the fluorophenyl ring.

- Hydrogen Bonding: Acts as an H-bond donor, which may enhance binding to hydrophilic targets (e.g., kinases).

- Biological Implications: Demonstrated improved inhibition of tyrosine phosphatase enzymes compared to the non-hydroxylated analog .

Chain-Length Variants

(S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride (CAS 270596-38-8)

- Structural Features: Extends the carbon chain to a butanoic acid backbone.

- Key Differences :

- Conformational Flexibility : The longer chain allows for varied rotameric states, influencing target engagement.

- Bioavailability : Increased molecular weight may reduce oral absorption but extend plasma half-life.

- Biological Implications : Used in peptide mimetics targeting integrin receptors due to enhanced conformational adaptability .

Biological Activity

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride, with the molecular formula C₉H₁₁ClFNO₂ and a molecular weight of 183.18 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Propanoic Acid Backbone : Provides structural stability and solubility.

- Fluorophenyl Substituent : Enhances lipophilicity and may influence receptor binding affinity.

It exhibits high solubility in water, with values reported up to 2100 mg/ml under certain conditions, making it suitable for various biological assays.

This compound primarily interacts with neurotransmitter systems, particularly glutamate receptors. This interaction suggests its potential role as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound may modulate synaptic transmission by influencing glutamate receptor activity, thereby affecting neuronal excitability and synaptic plasticity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties through the following mechanisms:

- Inhibition of Excitotoxicity : By modulating glutamate receptor activity, it may reduce neuronal damage caused by excessive glutamate release.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, further protecting neurons from oxidative stress.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, its effects on aromatic L-amino acid decarboxylase (AADC) have been explored, which is relevant for dopamine synthesis and Parkinson's disease treatment strategies.

Case Studies and Research Findings

-

Neuroprotection in Animal Models :

- A study investigated the effects of this compound in rodent models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduction in amyloid-beta plaque formation compared to control groups.

-

Binding Affinity Studies :

- In a structure-activity relationship (SAR) analysis, the compound demonstrated a higher binding affinity for glutamate receptors compared to other analogs. This was quantified using surface plasmon resonance (SPR), revealing a dissociation constant (K_D) in the nanomolar range, indicating potent receptor interaction .

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Modulates glutamate receptors; reduces excitotoxicity; potential treatment for Alzheimer's disease | |

| Enzyme Inhibition | Inhibits AADC; relevant for dopamine synthesis; potential application in Parkinson's disease | |

| Antioxidant | May exhibit antioxidant properties; protects neurons from oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiomerically pure (S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during β-amino acid formation. The hydrochloride salt is formed post-synthesis to enhance solubility and crystallinity. Key steps include fluorophenyl group incorporation via Friedel-Crafts alkylation or Suzuki coupling, followed by acid hydrolysis and salt formation under HCl gas .

Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polar solvents (e.g., hexane/isopropanol with 0.1% TFA). NMR (¹H and ¹⁹F) confirms structural integrity, while LC-MS quantifies impurities. For ee determination, compare retention times against racemic standards or use derivatization with chiral reagents (e.g., Marfey’s reagent) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (~410 mg/mL in water at 25°C, per ESOL predictions). Stability studies (pH 1–7.4, 37°C) show degradation <5% over 24 hours. Use phosphate-buffered saline (PBS) for in vitro assays, and store lyophilized powder at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s biological activity compared to analogs (e.g., chloro- or hydroxy-substituted derivatives)?

- Methodological Answer : Fluorine’s electronegativity increases metabolic stability and bioavailability. Compare IC₅₀ values in enzyme inhibition assays (e.g., GABA transaminase) against analogs. Molecular docking (AutoDock Vina) reveals fluorine’s role in π-π stacking or hydrogen bonding with active-site residues. For example, 3-fluoro substitution enhances binding affinity to GABA receptors by 1.5-fold over 4-chloro analogs .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from measurement methods (e.g., shake-flask vs. computational predictions). Validate experimentally via UV-Vis spectroscopy in triplicate. Adjust ionic strength (e.g., NaCl) to mimic physiological conditions. Cross-reference with COSMO-RS simulations to account for solvent-solute interactions .

Q. How can molecular dynamics (MD) simulations predict the compound’s conformational behavior in enzyme binding pockets?

- Methodological Answer : Run MD simulations (AMBER or GROMACS) using the compound’s crystal structure or optimized geometry (DFT/B3LYP/6-31G*). Analyze RMSD and hydrogen-bonding networks over 100 ns trajectories. For example, simulations reveal a stable β-strand conformation in peptide mimetics, enhancing protease resistance .

Q. What experimental designs validate the compound’s role as a chiral building block in peptide synthesis?

- Methodological Answer : Incorporate the compound into model peptides (e.g., tripeptides) via solid-phase synthesis (Fmoc chemistry). Use circular dichroism (CD) to confirm secondary structure induction (e.g., α-helix stabilization). Compare enzymatic digestion rates (trypsin/chymotrypsin) against non-fluorinated analogs to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.